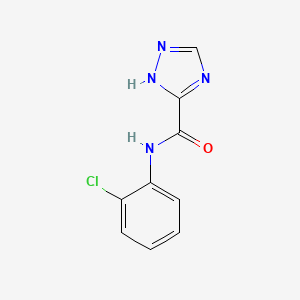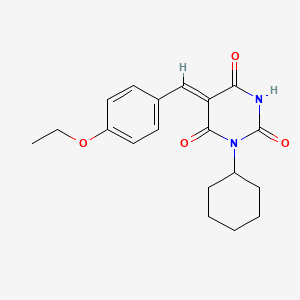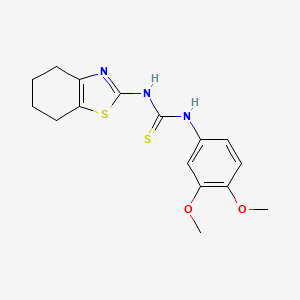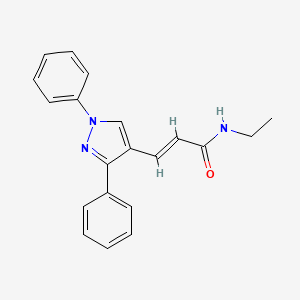
N-(4-methoxyphenyl)-N-(phenylsulfonyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-(phenylsulfonyl)-2-furamide, commonly known as MPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MPF is a furan derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of MPF is not fully understood, but it is believed to act by inhibiting the activity of target enzymes through binding to their active sites. MPF has been shown to exhibit selective inhibition of specific enzymes, depending on the functional groups present in its chemical structure.
Biochemical and Physiological Effects:
MPF has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory and analgesic effects, and potential anti-tumor activity. MPF has also been shown to exhibit low toxicity and high selectivity towards target enzymes, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPF is its high selectivity towards target enzymes, which allows for more specific inhibition and potentially fewer side effects compared to other inhibitors. However, MPF also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MPF, including its potential applications in the development of novel therapeutics for various diseases, as well as its use as a tool for studying enzyme function and inhibition. Further investigation into the mechanism of action of MPF and its effects on various biological pathways could also provide valuable insights into its potential applications. Additionally, the synthesis of new derivatives of MPF with improved properties could lead to the development of more effective and selective inhibitors.
Métodos De Síntesis
The synthesis of MPF involves several steps, starting with the reaction of 4-methoxyphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst, followed by the addition of phenylsulfonyl chloride to the resulting intermediate. The final product is obtained after purification using column chromatography. This method has been optimized to yield high purity and yield of MPF.
Aplicaciones Científicas De Investigación
MPF has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, MPF has been investigated as a potential inhibitor of several enzymes, including carbonic anhydrase and matrix metalloproteinases, which are involved in various diseases, such as cancer, osteoporosis, and glaucoma. MPF has also been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-23-15-11-9-14(10-12-15)19(18(20)17-8-5-13-24-17)25(21,22)16-6-3-2-4-7-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEYYZKQEDYTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)






![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)


![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
